N-tert-Butyl-succinamic acid
Description
Contextualization within Succinamic Acid Chemistry
To appreciate the specific characteristics of N-tert-Butyl-succinamic acid, it is essential to first understand the broader class of succinamic acids.
Succinamic acids are derivatives of succinic acid, a simple dicarboxylic acid that is an intermediate in the citric acid cycle. acs.orgsemanticscholar.org Structurally, succinamic acids are characterized by the presence of both an amide and a carboxylic acid functional group. acs.org This dual functionality arises from the reaction of succinic anhydride (B1165640) or its derivatives with an amine or ammonia (B1221849). acs.org The general structure of a succinamic acid can be represented as a four-carbon chain with a carboxylic acid at one end and an amide group at the other. acs.org This structure allows for a wide variety of derivatives, as different substituents can be attached to the nitrogen atom of the amide.
The presence of both amide and carboxylic acid groups imparts a unique set of properties to succinamic acids, making them valuable in various fields. ontosight.ai The carboxylic acid group can participate in typical reactions such as esterification and salt formation, and it often contributes to the water solubility of the molecule. ontosight.ai The amide group provides a site for hydrogen bonding and can influence the molecule's conformation and biological activity. This combination of functionalities has led to the exploration of succinamic acid derivatives in pharmaceuticals, agrochemicals, and as intermediates in chemical synthesis. ontosight.ai For instance, some succinate-based hydroxamic acids have demonstrated potential anticancer activity. acs.orged.gov
Rationale for Research Focus on this compound
The specific focus on this compound stems from the unique properties conferred by the N-tert-butyl group attached to the amide nitrogen.
The tert-butyl group, (CH3)3C-, is a sterically bulky substituent that significantly influences the reactivity and properties of the molecules to which it is attached. researchgate.net This influence is often referred to as the "tert-butyl effect". researchgate.net In the context of this compound, the tert-butyl group can:
Induce Steric Hindrance: The bulkiness of the tert-butyl group can hinder or slow down reactions at nearby functional groups. researchgate.net For example, in the synthesis of N-tert-butyl-phenylsuccinamic acids, the bulky tert-butylamine (B42293) preferentially attacks the less sterically hindered carbonyl carbon of phenylsuccinic anhydride. acs.org
Enhance Stability: The tert-butyl group is widely used for the kinetic stabilization of compounds. researchgate.net
The tert-butyl group is also utilized as a protecting group in organic synthesis, known as the Boc (tert-butyloxycarbonyl) group, which is stable under many conditions but can be removed with acid. wikipedia.orgorgsyn.org This highlights the predictable and controllable nature of the tert-butyl group's influence on chemical reactivity.
While the general properties of succinamic acids and the effects of the tert-butyl group are well-understood, there is a lack of extensive research specifically on this compound. This presents several opportunities for investigation:
Synthesis and Characterization: While the synthesis of related compounds has been described, a detailed study of the optimized synthesis and full characterization of this compound itself could be valuable. acs.org
Biological Activity: Given that other succinamic acid derivatives have shown biological activity, investigating the potential therapeutic or agrochemical properties of this compound is a logical next step. ontosight.aibohrium.comnih.gov The bulky tert-butyl group could modulate interactions with biological targets.
Polymer Chemistry: Succinic acid is a key platform chemical for producing bio-based polymers. fraunhofer.demdpi.com The incorporation of this compound into polyesters or polyamides could introduce unique properties due to the bulky side group, potentially affecting the material's thermal stability and mechanical properties. fraunhofer.de
Material Science: The structural features of this compound could make it a useful building block in the development of new materials, such as metal-organic frameworks or functional coatings.
Structure
3D Structure
Properties
IUPAC Name |
4-(tert-butylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)9-6(10)4-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGXYMRZBNNOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216406 | |
| Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-06-6 | |
| Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(tert-Butylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TERT-BUTYLAMINO)-4-OXOBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X292PQ9VJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for N Tert Butyl Succinamic Acid
General Synthesis Strategies for Succinamic Acids
Succinamic acids are characterized by a carboxylic acid and an amide functional group separated by a two-carbon chain. Their synthesis is often straightforward, with the most common method involving the acylation of an amine.
Reaction of Succinic Anhydride (B1165640) with Amines or Ammonia (B1221849)
The reaction between succinic anhydride and an amine or ammonia is a widely employed and efficient method for the preparation of succinamic acids. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding succinamic acid. The reaction is typically carried out in a suitable solvent at or below room temperature and often results in high yields of the desired product. The general scheme for this reaction is depicted below:
Figure 1: General reaction scheme for the synthesis of succinamic acids from succinic anhydride.
Specific Routes to N-tert-Butyl-succinamic Acid and its Analogues
Building upon the general principles, specific methodologies have been developed for the targeted synthesis of this compound and its structurally related analogues. These methods range from direct amidation to more complex, multi-step syntheses designed to achieve specific stereochemical outcomes.
Direct Amidation and Related Condensation Reactions
Direct amidation remains the most common and direct approach for the synthesis of this compound.
The most direct synthesis of this compound involves the reaction of succinic anhydride with tert-butylamine (B42293). In this reaction, the sterically hindered primary amine, tert-butylamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of succinic anhydride. This results in the cleavage of the anhydride ring and the formation of the target this compound. The reaction is typically performed in an aprotic solvent to avoid unwanted side reactions. The reaction proceeds as follows:
Figure 2: Synthesis of this compound from succinic anhydride and tert-butylamine.
This method is favored for its simplicity, high atom economy, and generally high yields.
An alternative route to a derivative that can lead to this compound involves the use of mono-tert-butyl succinate (B1194679). In a multi-step synthesis, mono-tert-butyl succinate can be coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) to form a Weinreb amide. semanticscholar.org This intermediate is particularly useful for further synthetic transformations. While this specific reaction directly yields the N-methoxy-N-methylamide, it represents a versatile strategy for activating the carboxylic acid group of the mono-tert-butyl succinate for subsequent amidation reactions.
| Reactant 1 | Reactant 2 | Coupling Agents | Product |
| Mono-tert-butyl succinate | N,O-Dimethylhydroxylamine hydrochloride | EDC, HOBt, DIPEA | N-methoxy-N-methyl-succinamic acid tert-butyl ester |
Stereo- and Regioselective Synthetic Approaches
While the synthesis of this compound itself does not involve the creation of a chiral center, the synthesis of its analogues, particularly those with substituents on the succinic acid backbone, often requires stereo- and regioselective methods.
The alkylation of chiral succinate enolate equivalents is a powerful strategy for the asymmetric synthesis of α-alkyl succinic acid derivatives. For instance, chiral iron succinoyl complexes can be deprotonated and then reacted with alkyl halides in a highly regio- and stereoselective manner to introduce a substituent at the α-position to one of the carbonyl groups. Subsequent oxidative decomplexation can yield enantiomerically enriched α-alkyl succinic acid derivatives, which can then be converted to the corresponding this compound analogues.
Furthermore, the development of chiral auxiliaries, such as N-tert-butanesulfinamide, has provided robust methods for the asymmetric synthesis of amines and, by extension, amides. Chiral N-tert-butanesulfinyl imines can undergo diastereoselective nucleophilic additions, which, after further synthetic manipulations, can lead to chiral β-amino acids and their derivatives. These strategies can be adapted to synthesize chiral this compound analogues with high stereocontrol. The choice of reagents and reaction conditions is crucial for controlling the stereochemical outcome of these reactions.
Regioisomeric Considerations in the Reaction of Unsymmetrical Anhydrides with tert-Butylamine
The reaction between an unsymmetrical anhydride and an amine proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks one of the two carbonyl carbons, which are not electronically equivalent in an unsymmetrical anhydride. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, breaking the anhydride's C-O-C bond and forming the amide and a carboxylate.
The selectivity of the initial nucleophilic attack, and thus the final regioisomeric product, is determined by two main factors:
Electronic Effects : The amine will preferentially attack the most electrophilic (electron-deficient) carbonyl carbon. Electron-withdrawing groups on one side of the anhydride will increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely target for nucleophilic attack.
Steric Effects : The nucleophile will favor attack at the less sterically hindered carbonyl center. This is particularly significant when using a bulky nucleophile like tert-butylamine.
In the case of a substituted succinic anhydride reacting with tert-butylamine, a mixture of two regioisomeric products can be formed: the α-substituted and the β-substituted N-tert-butyl-succinamic acids. The predominant isomer is determined by the interplay of these electronic and steric influences. echemi.com
| Substituent (R) on Anhydride | Electronic Effect of R | Steric Hindrance at α-Carbonyl | Predicted Major Product | Primary Rationale |
|---|---|---|---|---|
| Methyl (-CH₃) | Electron-donating | Moderate | Attack at β-carbonyl | Steric hindrance from the methyl group and the bulky tert-butylamine favors attack at the less hindered site. |
| Phenyl (-C₆H₅) | Electron-withdrawing (inductive) | High | Attack at β-carbonyl | The significant steric bulk of the phenyl group is the dominant factor, directing the bulky amine to the more accessible β-carbonyl. |
| Chloro (-Cl) | Electron-withdrawing | Low | Attack at α-carbonyl | The strong inductive effect of the chlorine atom makes the α-carbonyl carbon significantly more electrophilic, overriding the minor steric factor. |
Impact of Steric Factors on Preferential Attack in Unsymmetrical Anhydrides
Steric hindrance plays a crucial role in directing the outcome of reactions involving bulky reagents. youtube.com The tert-butyl group of tert-butylamine is exceptionally bulky, and its approach to a carbonyl carbon is sensitive to the spatial arrangement of nearby atoms. researchgate.netresearchgate.net In the context of an unsymmetrical succinic anhydride, the substituent on the ring creates a more sterically crowded environment around the adjacent α-carbonyl group compared to the unsubstituted β-carbonyl.
Consequently, the reaction pathway of the lowest activation energy is typically the one where the large tert-butylamine nucleophile attacks the less congested β-carbonyl carbon. echemi.com This steric repulsion between the incoming amine and the substituent on the anhydride ring often overrides subtle electronic effects, making the β-isomer the major product in many cases. The principle of minimizing steric strain in the transition state is therefore a key predictor of the reaction's regioselectivity. harvard.edu
Advanced Synthetic Techniques and Catalysis in this compound Production
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Advanced techniques, including catalysis, offer sophisticated routes to this compound and its precursors, often providing advantages over traditional methods in terms of yield, purity, and reaction conditions.
Catalytic Transesterification for tert-Alkyl Esters of Succinic Acid
An alternative pathway to this compound involves precursors such as tert-butyl esters of succinic acid. These esters can be synthesized via catalytic transesterification, a process where an existing ester (e.g., dimethyl succinate) is reacted with tert-butanol (B103910) in the presence of a catalyst to exchange the alkyl group. This method can be more efficient than direct esterification, which can be challenging for sterically hindered alcohols like tert-butanol. researchgate.net
Various catalytic systems have been developed to facilitate this transformation, overcoming the steric hindrance and achieving high yields under mild conditions. These catalysts enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the alcohol, promoting the exchange. organic-chemistry.org
| Catalyst System | Description | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Lanthanum(III) Complexes | Prepared in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol. Effective for sterically demanding alcohols. | Hydrocarbon solvents, equimolar mixture of ester and alcohol. | researchgate.net |
| Potassium tert-butoxide (t-BuOK) | A strong, non-nucleophilic base that can promote transesterification of aliphatic and aromatic methyl esters. | Ambient temperature, in solvents like diethyl ether. | researchgate.net |
| Boron Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | A borane (B79455) catalyst used for the transesterification of tert-butyl esters with α-aryl α-diazoesters. | Mild conditions, demonstrates high chemoselectivity. | rsc.org |
| Scandium(III) triflate (Sc(OTf)₃) | A Lewis acid catalyst that facilitates direct transesterification in boiling alcohols. | Boiling alcohol as solvent; microwave irradiation can reduce reaction times. | organic-chemistry.org |
One-Pot Double Carbonylation for Succinic Anhydride Precursors
The direct synthesis of succinic anhydride, the primary precursor for this compound, can be achieved through advanced catalytic methods such as the one-pot double carbonylation of epoxides. This process represents a highly efficient and atom-economical route to succinic anhydride derivatives.
The reaction typically occurs in two distinct, sequential stages within the same pot, often facilitated by a bimetallic catalyst:
First Carbonylation : The epoxide is carbonylated to form a β-lactone intermediate.
Second Carbonylation : The β-lactone is subsequently carbonylated to yield the succinic anhydride.
A highly effective catalyst for this transformation is [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻, which is active and selective for both carbonylation steps. The mechanism involves the catalyst facilitating the ring-opening of the epoxide and the sequential insertion of two molecules of carbon monoxide. This method is compatible with a wide range of substituted epoxides, allowing for the synthesis of various substituted succinic anhydrides with excellent retention of stereochemistry.
Enzymatic and Biocatalytic Synthesis Routes
Biocatalysis offers a green and highly selective alternative for chemical synthesis, operating under mild conditions with high stereo-, regio-, and chemoselectivity. nih.govdovepress.com For the production of this compound, enzymatic routes can be envisioned, particularly through the use of hydrolase enzymes like lipases.
Lipases, such as the well-known immobilized Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435), are capable of catalyzing aminolysis reactions. thieme-connect.denih.gov In this approach, a succinic acid ester (e.g., diethyl succinate) can be reacted with tert-butylamine in a suitable solvent. The enzyme's active site facilitates the nucleophilic attack of the amine on the ester's carbonyl group, leading to the formation of the amide bond and the release of an alcohol. thieme-connect.de This method avoids harsh reagents and can offer excellent selectivity, potentially preventing the formation of the diamide (B1670390) byproduct.
Furthermore, if a prochiral or racemic substituted succinate ester is used as a substrate, the high stereoselectivity of certain enzymes could enable a kinetic resolution process. This would result in the formation of an enantiomerically enriched chiral this compound derivative, a valuable building block in pharmaceutical synthesis. nih.govtaylorfrancis.com
| Enzyme Class | Example Enzyme | Reaction Type | Substrates | Potential Advantages | Reference |
|---|---|---|---|---|---|
| Lipase | Candida antarctica Lipase B (CALB) | Aminolysis | Succinic acid ester + tert-Butylamine | High selectivity for mono-amidation, mild reaction conditions, environmentally friendly. | thieme-connect.denih.gov |
| Protease | Subtilisin | Aminolysis / Amide Synthesis | Succinic acid ester + tert-Butylamine | Can catalyze amide bond formation, though substrate specificity may vary. | |
| Lipase / Esterase | Various | Kinetic Resolution | Racemic substituted succinate ester + tert-Butylamine | Production of chiral, enantiomerically pure succinamic acid derivatives. | nih.gov |
Chemical Reactivity and Mechanistic Investigations Involving N Tert Butyl Succinamic Acid
Reaction Profiles and Intermediates
N-tert-Butyl-succinamic acid, as a carboxylic acid derivative, can undergo nucleophilic acyl substitution, a fundamental reaction class in organic chemistry. This reaction involves the substitution of a nucleophile for the hydroxyl group on the carbonyl carbon. The general mechanism proceeds through a tetrahedral intermediate. oregonstate.edu The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. oregonstate.edubyjus.com
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is influenced by the stability of the leaving group. oregonstate.edukhanacademy.org For this compound, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction often requires activation, for instance, by conversion of the hydroxyl group into a better leaving group. libretexts.org
The mechanism typically involves two key steps:
Nucleophilic attack: A nucleophile attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. oregonstate.edumasterorganicchemistry.com
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. oregonstate.edumasterorganicchemistry.com
Steric hindrance from the bulky tert-butyl group can also influence the rate of nucleophilic attack. khanacademy.org
The presence of the carboxylic acid proton in this compound allows for deprotonation by a base. This initial acid-base reaction is a crucial step in many of its subsequent chemical transformations. The resulting carboxylate is a better nucleophile than the parent carboxylic acid. libretexts.org
While specific studies on isoimide (B1223178) formation directly from this compound are not prevalent in the provided search results, the deprotonation step is a prerequisite for intramolecular reactions that could potentially lead to cyclic structures. The formation of an isoimide would involve the intramolecular attack of the amide nitrogen onto an activated carbonyl carbon, a process that would be facilitated by the initial deprotonation of the carboxylic acid.
The reaction of carboxylic acids with organometallic reagents is highly dependent on the nature of the organometallic compound. libretexts.org
Grignard Reagents (Organomagnesium Halides): These potent nucleophiles are also strong bases. With carboxylic acids like this compound, the primary reaction is an acid-base reaction where the Grignard reagent deprotonates the carboxylic acid to form a carboxylate salt. organicchemistrytutor.comyoutube.com Further nucleophilic attack on the carboxylate is generally not favored. organicchemistrytutor.com
Organolithium Reagents: These are also strong bases and will initially deprotonate the carboxylic acid. However, unlike Grignard reagents, a second equivalent of the organolithium reagent can act as a nucleophile and attack the carbonyl carbon of the resulting lithium carboxylate. organicchemistrytutor.comuniurb.it This leads to the formation of a dianion intermediate, which upon acidic workup, yields a ketone. organicchemistrytutor.com The bulky tert-butyl group in this compound would likely influence the accessibility of the carbonyl carbon to the organolithium nucleophile.
Lithium Dialkylcuprates (Gilman Reagents): These are softer nucleophiles compared to Grignard and organolithium reagents. They are known to react with more reactive carboxylic acid derivatives like acid chlorides, typically adding only once to form a ketone. youtube.comyoutube.com Their direct reaction with a less reactive carboxylic acid like this compound is less common without prior activation of the carboxylic acid.
| Organometallic Reagent | Initial Reaction with Carboxylic Acid | Subsequent Reaction | Final Product (after workup) |
| Grignard Reagent | Acid-base (Deprotonation) | None | Carboxylic acid (regenerated) |
| Organolithium Reagent | Acid-base (Deprotonation) | Nucleophilic acyl substitution | Ketone |
| Gilman Reagent | Less reactive; typically requires activation of the carboxylic acid | Nucleophilic acyl substitution (on activated derivative) | Ketone |
Mechanistic Studies of Related Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting selectivity, and understanding the energetic profiles of chemical reactions. nih.govrsc.org For reactions involving molecules like this compound, computational studies can provide insights into:
Transition State Geometries and Energies: Identifying the structure and energy of transition states allows for the calculation of activation barriers, which are crucial for understanding reaction rates. nih.gov
Reaction Pathways: Computational models can map out the entire reaction coordinate, identifying intermediates and alternative pathways. mdpi.com
Influence of Substituents: The effect of the tert-butyl group on the reactivity and mechanism can be systematically studied by comparing computed properties with those of related, less sterically hindered molecules.
Recent advancements in computational methods allow for the study of increasingly complex systems and the consideration of non-covalent interactions, which can play a significant role in determining reaction outcomes. rsc.org
Kinetic Isotope Effect (KIE) studies are a valuable experimental tool for probing the rate-limiting step of a reaction and gaining insight into the structure of the transition state. nih.gov This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). nih.gov
For reactions involving this compound, KIE studies could be employed to investigate:
Proton Transfer Steps: By replacing the acidic proton of the carboxylic acid with deuterium, a primary KIE would be expected if proton transfer is involved in the rate-determining step.
C-H Bond Cleavage: If a reaction involves the cleavage of a C-H bond, isotopic labeling at that position would reveal its involvement in the rate-limiting step.
The interpretation of KIEs can be complex, especially in multi-step reactions, but they provide crucial mechanistic information that is often complementary to computational studies. nih.govresearchgate.net For instance, an inverse solvent kinetic isotope effect (where the reaction is faster in D₂O than in H₂O) can indicate a pre-equilibrium step before the rate-limiting step. mdpi.com
Investigation of Transition States and Energy Profiles
Computational studies on analogous molecular structures have provided significant insights into the transition states and energy profiles of reactions involving amic acids, such as this compound. While specific experimental data on this compound is limited, theoretical models of related amide hydrolysis and succinic acid decomposition reactions offer a strong basis for understanding its reactive behavior.
The hydrolysis of the amide bond, a key reaction, is understood to proceed via a tetrahedral intermediate. nih.gov The formation of this intermediate is generally the rate-determining step. nih.gov First-principle electronic structure calculations on simple amides reveal that the transition state involves the nucleophilic attack of a hydroxide (B78521) ion or water molecule on the amide carbonyl carbon. nih.govmcmaster.ca The energy barrier for this process is influenced by the substituents on both the carbonyl group and the nitrogen atom. For the base-catalyzed hydrolysis of various amides, calculated free energy barriers for the formation of the tetrahedral intermediate are in good agreement with experimental values, typically ranging from 21 to 26 kcal/mol. nih.gov
Another critical reaction pathway for this compound is the intramolecular cyclization to form N-tert-butylsuccinimide, with the elimination of a water molecule. Computational studies on the unimolecular decomposition of succinic acid show that the dehydration process to form succinic anhydride (B1165640) has a calculated energy barrier of approximately 51.0 kcal/mol. nih.gov This reaction is predicted to be a dominant decomposition channel. nih.gov For this compound, a similar intramolecular cyclization would involve the carboxylic acid group and the amide nitrogen. The transition state for this reaction would involve a five-membered ring structure where the carboxylic acid proton is transferred to the amide nitrogen, facilitating the departure of a water molecule.
The energy profiles for these reactions are significantly affected by catalysis. For instance, in the formation of a succinimide (B58015) from an asparagine residue, which is structurally related to the cyclization of this compound, the side chain of a neighboring amino acid can act as an intramolecular catalyst, mediating proton transfer and lowering the activation energy. nih.gov Similarly, the aminolysis of succinic anhydride, which is the reverse of the cyclization, has been studied computationally, showing that the reaction is catalyzed by both general bases (a second amine molecule) and general acids. acs.orgresearchgate.net These studies indicate that the energy barriers for such reactions are highly dependent on the specific reaction conditions and the presence of catalytic species. acs.orgresearchgate.net
Table 1: Calculated Energy Barriers for Related Reactions
| Reaction | Model Compound | Method | Calculated Energy Barrier (kcal/mol) |
|---|---|---|---|
| Base-catalyzed hydrolysis (Tetrahedral intermediate formation) | Formamide | Hybrid supermolecule-polarizable continuum approach | 21.6 |
| Base-catalyzed hydrolysis (Tetrahedral intermediate formation) | N-methylacetamide | Hybrid supermolecule-polarizable continuum approach | 22.7 |
| Unimolecular dehydration | Succinic acid | G2M(CC2)//RRKM | 51.0 |
| Unimolecular decarboxylation | Succinic acid | G2M(CC2)//RRKM | 71.9 |
Derivatization and Functionalization Strategies
The structure of this compound, with its carboxylic acid and N-substituted amide functional groups, serves as a versatile scaffold for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. A notable derivatization strategy involves the conversion of the corresponding N-substituted succinimide into hydroxamic acids. mdpi.combeilstein-archives.org This two-step approach begins with the cyclization of an amic acid to form the succinimide, which is then treated with hydroxylamine (B1172632) to open the imide ring, yielding a hydroxamic acid derivative. mdpi.combeilstein-archives.org Hydroxamic acids are a significant class of compounds known for their biological activities, including the inhibition of histone deacetylases and matrix metalloproteinases. mdpi.com
Furthermore, the core structure of this compound is analogous to N-protected amino acids, which are fundamental building blocks in peptide synthesis. nih.gov The synthesis of N-acetyl, tert-butyl amide derivatives of all 20 naturally occurring amino acids has been reported, highlighting the utility of the N-tert-butyl amide moiety in creating complex molecular architectures. nih.gov These derivatives are synthesized through the coupling of a hindered amine, tert-butylamine (B42293), with the amino acid, sometimes requiring the use of an activated ester intermediate. nih.gov This suggests that the carboxylic acid of this compound could be coupled with other amines or alcohols to generate a library of compounds for various screening purposes.
The formation of succinimidyl esters from N-hydroxysuccinimide and a carboxylic acid is a widely used method for activating carboxylic acids for subsequent reactions with amines to form amide bonds. google.com While this compound already contains an amide bond, its carboxylic acid moiety can be derivatized to create compounds with tailored properties.
The carboxylic acid group of this compound is amenable to standard esterification and amidation reactions to produce a variety of derivatives.
Esterification:
The esterification of succinic acid with various alcohols such as methanol (B129727), ethanol, and 2-propanol has been extensively studied. nih.govresearchgate.net These reactions are typically catalyzed by heterogeneous acid catalysts, such as zeolites (D-Hβ), under microwave irradiation to improve reaction yields and reduce waste. nih.gov For instance, the esterification of succinic acid with methanol using a D-Hβ catalyst can achieve up to 99% conversion with 98% selectivity for dimethyl succinate (B1194679). nih.gov Similar conditions can be applied to this compound to produce the corresponding methyl, ethyl, or isopropyl esters.
Amidation:
The direct amidation of the carboxylic acid moiety of this compound with various amines can be achieved using Lewis acid catalysts. nih.gov For example, the amidation of unprotected amino acids with a range of amines has been successfully carried out using tris(2,2,2-trifluoroethyl)borate as a catalyst. nih.gov This method has been applied to all 20 proteinogenic amino acids, demonstrating its broad applicability. nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive intermediate, such as an acid chloride, which can then react with an amine to form the desired amide. researchgate.net A one-pot synthesis of amides from tert-butyl esters via an in-situ generated acid chloride intermediate has been developed using α,α-dichlorodiphenylmethane as a chlorinating agent and SnCl₂ as a catalyst. researchgate.net
Table 2: Representative Conditions for Esterification and Amidation
| Reaction | Substrate | Reagents/Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Esterification | Succinic Acid | Methanol, D-Hβ catalyst | - | Microwave irradiation | Dimethyl succinate |
| Amidation | Unprotected Amino Acids | Benzylamine, B(OCH₂CF₃)₃ | TAME | Dean-Stark, heat | α-Amino amide |
| Amidation from Ester | tert-Butyl esters | Amine, α,α-dichlorodiphenylmethane, SnCl₂ | - | Mild conditions | Amide |
Modifications at the N-tert-Butyl Group
The N-tert-butyl group in this compound is generally stable, but it can be modified or removed under specific conditions, often being utilized as a protecting group in organic synthesis.
The cleavage of the N-tert-butyl group can be achieved under acidic conditions. For example, trifluoroacetic acid has been used for the cleavage of N-tert-butyl amides. acs.org A more recent and milder method for the de-tert-butylation of N,N-disubstituted amides employs a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). bath.ac.ukresearchgate.net This reaction proceeds at room temperature and is driven by the release of isobutylene. bath.ac.uk The efficiency of this catalytic system is dependent on the steric bulk around the nitrogen atom, with more hindered amides reacting more readily. bath.ac.ukresearchgate.net This catalytic de-tert-butylation has also been extended to the deprotection of Boc-protected amides and amino acids. bath.ac.ukresearchgate.net
While the removal of the tert-butyl group is a common modification, its introduction is also a key synthetic step. The N-tert-butyl amide group can be synthesized through various methods, including the Ritter reaction. A copper(II) trifluoromethanesulfonate-catalyzed reaction of nitriles with di-tert-butyl dicarbonate (B1257347) provides a route to N-tert-butyl amides under solvent-free conditions at room temperature. researchgate.net More recently, tert-butyl nitrite (B80452) has been used as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from nitriles and water under very mild, metal- and acid-free conditions. rsc.org
These methods for the formation and cleavage of the N-tert-butyl group highlight its role as a functional handle that can be strategically incorporated and removed in the synthesis of more complex molecules.
Table 3: Conditions for Modification of the N-tert-Butyl Group
| Reaction | Substrate | Reagents/Catalyst | Conditions |
|---|---|---|---|
| De-tert-butylation | N-tert-butyl-N-isopropylbenzamides | 5 mol% Cu(OTf)₂ | CH₂Cl₂, Room Temperature, 18 h |
| De-tert-butylation | N-tert-butyl amides | Trifluoroacetic acid | Not specified |
| N-tert-butylation | Nitriles | di-tert-butyl dicarbonate, Cu(OTf)₂ | Solvent-free, Room Temperature |
| N-tert-butylation | Nitriles | tert-butyl nitrite, water | Mild conditions |
Spectroscopic and Structural Elucidation of N Tert Butyl Succinamic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Characterization
Spectroscopic analysis is fundamental to the elucidation of the structure of N-tert-Butyl-succinamic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:
A singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃). Due to the absence of adjacent protons, this signal would not be split. Its chemical shift is typically found in the upfield region, around 1.3-1.5 ppm. rsc.org
Two signals for the diastereotopic methylene protons (-CH₂-CH₂-) of the succinic acid backbone. These protons are adjacent to each other and to carbonyl groups, leading to complex splitting patterns, often appearing as triplets or multiplets in the range of 2.4-2.8 ppm.
A broad singlet for the amide proton (-NH-). The chemical shift of this proton can vary depending on solvent and concentration but is typically observed in the range of 5.8-8.0 ppm. rsc.org
A very broad singlet for the carboxylic acid proton (-COOH), which is highly deshielded and typically appears far downfield, often above 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments:
A signal for the three equivalent methyl carbons of the tert-butyl group, expected around 28-29 ppm. rsc.org
A signal for the quaternary carbon of the tert-butyl group, typically found near 51-52 ppm. rsc.org
Two distinct signals for the two methylene carbons of the succinic acid chain, expected in the range of 30-35 ppm.
Two signals for the carbonyl carbons . The amide carbonyl carbon is generally expected around 165-172 ppm, while the carboxylic acid carbonyl carbon appears further downfield, typically in the 175-180 ppm range.
No data is available for ²⁹Si NMR as silicon is not present in this compound.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -C(CH₃)₃ | ~1.4 | Singlet (s) |
| ¹H | -CH₂-CH₂- | ~2.5 - 2.7 | Multiplet (m) or two Triplets (t) |
| ¹H | -NH- | ~6.0 - 8.0 | Broad Singlet (br s) |
| ¹H | -COOH | >10 | Broad Singlet (br s) |
| ¹³C | -C(CH₃)₃ | ~28.8 | - |
| ¹³C | -C(CH₃)₃ | ~51.5 | - |
| ¹³C | -CH₂-CH₂- | ~30 - 35 | - |
| ¹³C | -C(O)NH- | ~170 | - |
| ¹³C | -C(O)OH | ~177 | - |
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be dominated by absorptions from the carboxylic acid and secondary amide groups.
Key expected absorption bands include:
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid.
N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide. rsc.org
C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.
C=O Stretch: Two distinct and strong carbonyl stretching bands are expected. The amide carbonyl (Amide I band) typically appears around 1640-1670 cm⁻¹. The carboxylic acid carbonyl stretch is found at a higher frequency, generally in the range of 1700-1730 cm⁻¹. rsc.org
N-H Bend: The Amide II band, resulting from N-H bending and C-N stretching, is expected between 1530 and 1570 cm⁻¹.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
|---|---|---|---|
| ~3330 | Amide (N-H) | N-H Stretch | Medium-Strong |
| ~2500-3300 | Carboxylic Acid (O-H) | O-H Stretch | Strong, Broad |
| ~2870-2970 | Alkyl (C-H) | C-H Stretch | Medium-Strong |
| ~1710 | Carboxylic Acid (C=O) | C=O Stretch | Strong |
| ~1650 | Amide (C=O) | Amide I (C=O Stretch) | Strong |
| ~1550 | Amide (N-H) | Amide II (N-H Bend) | Medium |
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI+) in positive ion mode is a suitable technique for this compound.
The expected mass spectrum would show:
Molecular Ion Peak ([M+H]⁺): The protonated molecule would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (173.21 g/mol ) plus the mass of a proton.
Fragmentation Patterns: A characteristic fragmentation pathway for N-tert-butyl amides involves the loss of the tert-butyl group. A prominent fragment ion would be expected at [M-C₄H₉]⁺ or [M-57]⁺. Another common fragmentation is the loss of water ([M+H-H₂O]⁺) from the carboxylic acid group.
| Ion | Formula | Expected m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₆NO₃⁺ | 174.1125 | Protonated Molecular Ion |
| [M+Na]⁺ | C₈H₁₅NO₃Na⁺ | 196.0944 | Sodium Adduct |
| [M-C₄H₉]⁺ | C₄H₆NO₃⁺ | 116.0291 | Loss of tert-butyl group |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related N-substituted succinamic acids allows for a detailed prediction of its structural features. nih.govnih.gov
The molecular structure of this compound would feature a planar amide group, with the C-N bond exhibiting partial double-bond character. The succinic acid backbone is flexible and can adopt different conformations.
In the solid state, molecules are expected to organize into well-defined supramolecular structures. Drawing parallels from the crystal structures of N-phenylsuccinamic acid and N-(2-methylphenyl)succinamic acid, it is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.govnih.gov These dimers would then act as larger building blocks, further linked by other intermolecular forces.
Hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing of this compound. The molecule contains both a hydrogen bond donor (the carboxylic acid -OH and the amide -NH) and hydrogen bond acceptors (the carboxylic carbonyl oxygen and the amide carbonyl oxygen).
The primary hydrogen bonding interactions anticipated are:
Carboxylic Acid Dimer Formation: A strong, cyclic R²₂(8) hydrogen-bonding motif between the carboxylic acid groups of two molecules, forming a classic inversion dimer. This is a very common and stable arrangement for carboxylic acids in the solid state. nih.gov
Amide Chain Formation: The amide N-H group of one dimer can form a hydrogen bond with the amide carbonyl oxygen (N-H···O=C) of an adjacent dimer. This interaction would link the dimers into infinite chains or tapes, extending throughout the crystal lattice. nih.gov
Conformational Analysis and Stereochemistry
The three-dimensional structure of this compound is dictated by the rotational freedom around its single bonds and the steric hindrance imposed by the bulky tert-butyl group. While specific crystallographic or detailed computational studies on this compound are not extensively available in the cited literature, a comprehensive understanding of its conformational preferences and stereochemistry can be inferred from the analysis of its constituent parts: the succinic acid backbone and the N-substituted tert-butyl group.
The conformational landscape of the parent molecule, succinic acid, has been a subject of interest, revealing a preference for a twisted (gauche) conformation over a planar (anti) one in many environments. This preference is a result of a delicate balance between steric repulsion and stabilizing hyperconjugative effects. The introduction of a bulky N-tert-butyl group is expected to significantly influence the conformational equilibrium of the succinamic acid chain.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the conformational preferences of such molecules. For instance, in related flexible molecules, NMR studies can provide through-bond and through-space coupling constants and nuclear Overhauser effects (NOEs) that are averaged over the conformational ensemble. These experimental parameters can then be compared with those calculated for different low-energy conformations to determine their relative populations in solution.
The stereochemistry of this compound is achiral as it does not possess a stereocenter. However, the introduction of substituents on the succinamic acid backbone could lead to the formation of chiral centers, giving rise to stereoisomers. The conformational preferences of such substituted derivatives would be even more complex, with the bulky tert-butyl group playing a crucial role in dictating the diastereomeric and enantiomeric preferences.
Table 1: Predicted Conformational and Stereochemical Features of this compound
| Feature | Description | Expected Influence of the Tert-Butyl Group |
| Backbone Conformation | The arrangement of the atoms along the C1-C2-C3-C4 succinamic acid backbone. This can be described by the dihedral angles around the C2-C3 bond. | The bulky tert-butyl group attached to the amide nitrogen will likely favor a more extended or specific gauche conformation of the backbone to minimize steric clashes. |
| Amide Bond (C-N) Conformation | The planarity and rotational barrier around the amide bond. | The steric hindrance from the tert-butyl group is expected to enforce a strong preference for a trans (E) conformation of the amide bond, where the carbonyl oxygen and the tert-butyl group are on opposite sides. |
| Rotational Freedom | The ease of rotation around the various single bonds in the molecule. | Rotation around the N-C(tert-butyl) and the adjacent C-C single bonds will be significantly restricted, leading to a more defined set of low-energy conformations. |
| Stereochemistry | The three-dimensional arrangement of atoms and the presence of any chiral centers. | This compound itself is achiral. However, the tert-butyl group would act as a large stereodirecting group in any reactions that create chiral centers on the succinamic acid backbone. |
Applications in Advanced Materials and Polymer Science
Integration into Polymer Synthesis and Design
While succinic acid and its derivatives are foundational monomers in the synthesis of various polymers, specific data on the integration of N-tert-Butyl-succinamic acid as a monomer or modifying agent is not extensively documented in publicly available research. The presence of both a carboxylic acid and a tert-butyl amide group suggests potential functionality, but its specific roles have not been detailed.
Succinic acid is a well-established bio-based building block for biodegradable aliphatic polyesters, such as poly(butylene succinate) (PBS). These polymers are valued for their mechanical properties and environmental degradability. They are typically synthesized through the polycondensation of succinic acid or its esters with diols.
Similarly, derivatives of succinic acid have been successfully developed as environmentally friendly plasticizers for polymers like poly(vinyl chloride) (PVC). These bio-based plasticizers serve as safer alternatives to traditional phthalates.
However, a thorough search of the scientific literature did not yield specific studies or data on the use of This compound in the synthesis of either biodegradable polymers or plasticizers. Research has predominantly focused on ester derivatives of succinic acid rather than its N-substituted amide derivatives for these applications.
Unsaturated polyester (B1180765) resins (UPRs) are thermosetting polymers formed by the reaction of dibasic organic acids (or their anhydrides) with polyhydric alcohols. Incorporating succinic acid can increase the bio-based content of these resins. The synthesis involves a polycondensation reaction to create a polyester backbone with unsaturated sites, which can later be cross-linked.
No specific research detailing the incorporation of This compound into the structure of UPRs was found. A significant challenge in using primary or secondary amine-containing compounds in polyester synthesis is the potential for side reactions, such as the formation of stable, chain-terminating succinimide (B58015) structures, which can impede the achievement of high molecular weight polymers. The bulky tert-butyl group in this compound might influence such reactions, but this has not been documented in the context of UPR synthesis.
Intercalating agents are molecules that can be inserted between the layers of materials like clays (B1170129) (e.g., montmorillonite) to expand their interlayer spacing. This process, known as organomodification, makes the clay more compatible with polymer matrices for the formation of polymer-clay nanocomposites. Effective intercalating agents typically possess a hydrophilic functional group to interact with the clay surface and a bulky organic tail to create space and enhance polymer compatibility.
There is no available research in the searched databases that describes or evaluates the use of This compound as an intercalating agent for the formation of nanocomposites.
Biomedical Polymers and Hydrogels (if applicable)
The biocompatibility and biodegradability of polymers derived from succinic acid make them attractive for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and absorbable sutures. The degradation products are generally non-toxic and can be metabolized by the body.
Despite the relevance of succinic acid-based materials in this field, no studies were identified that specifically investigate the synthesis or application of polymers or hydrogels derived from This compound for biomedical purposes. Consequently, its applicability in this area remains undocumented in the scientific literature.
Medicinal Chemistry and Biological Significance of N Tert Butyl Succinamic Acid Scaffolds
Design and Synthesis of Bioactive Derivatives
The N-tert-Butyl-succinamic acid framework serves as a foundational structure for the development of various bioactive molecules. Its chemical properties allow for modifications that lead to compounds with targeted therapeutic activities, from anticancer agents to enzyme modulators.
Succinate-Based Hydroxamic Acids with Anticancer Activity
Hydroxamic acids (-CONHOH) are a class of compounds recognized for their potent anticancer properties. researchgate.netresearchgate.net This activity is largely attributed to their ability to chelate metal ions, particularly the zinc ion at the active site of histone deacetylases (HDACs). researchgate.net Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn regulates gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov
The succinate (B1194679) backbone, derived from this compound, can be utilized to create novel hydroxamic acid derivatives. The synthesis typically involves a multi-step process where the carboxylic acid group of the succinamic acid scaffold is activated and then reacted with hydroxylamine (B1172632) or a protected form thereof. The resulting succinate-based hydroxamic acids are evaluated for their ability to inhibit HDACs and suppress cancer cell proliferation. nih.gov The design of these molecules often incorporates other pharmacophores to enhance specificity and overcome drug resistance. researchgate.net
Table 1: Key Features of Hydroxamic Acid-Based Anticancer Agents
| Feature | Description | Reference |
|---|---|---|
| Mechanism of Action | Primarily act as Histone Deacetylase (HDAC) inhibitors by chelating the zinc ion in the enzyme's active site. | researchgate.net |
| Cellular Effects | Induce cell cycle arrest, apoptosis, and differentiation in malignant cells. | nih.govnih.gov |
| Therapeutic Goal | To develop more potent and less toxic candidates for cancer treatment by targeting aberrant histone acetylation. | nih.gov |
N-tert-Butyl Substituted Pseudothiohydantoin Derivatives as Enzyme Inhibitors (e.g., 11β-HSD1, 11β-HSD2)
The N-tert-butyl group is a key substituent in the design of selective enzyme inhibitors. Novel pseudothiohydantoin (2-aminothiazol-4(5H)-one) derivatives featuring an N-tert-butyl group have been synthesized and evaluated for their inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2). nih.gov These enzymes are critical in regulating the levels of active glucocorticoids, such as cortisol, within cells and tissues. mdpi.comnih.gov
Dysregulation of 11β-HSD activity is implicated in various pathologies, including metabolic syndrome, type 2 diabetes, and certain cancers. nih.govresearchgate.netnih.gov Specifically, 11β-HSD1 converts inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 inactivates cortisol by converting it to cortisone. nih.gov Research has focused on developing inhibitors that can selectively target these enzymes.
In a study of nine novel N-tert-butyl substituted pseudothiohydantoin derivatives, researchers identified compounds with significant inhibitory activity. The synthesis involves the reaction of 1-(tert-butyl)thiourea with appropriate 2-bromoesters. The resulting compounds differ by the substituent at the C-5 position of the thiazole (B1198619) ring. nih.gov
Table 2: Inhibitory Activity of N-tert-Butyl Pseudothiohydantoin Derivatives
| Compound | Substituent at C-5 | Target Enzyme | % Inhibition (at 10 µM) | Reference |
|---|---|---|---|---|
| 3h | Cyclohexane (spiro) | 11β-HSD1 | 82.5% | nih.gov |
| 3f | Phenyl | 11β-HSD2 | 53.57% | nih.gov |
These findings indicate that the N-tert-butyl moiety contributes significantly to the inhibitory potential of these derivatives, making them attractive candidates for further investigation as therapeutic agents, particularly in oncology. nih.gov
Biotinylated Spacers in Insulin (B600854) Derivatives
The this compound scaffold has been instrumental in the synthesis of complex biomolecules, including modified insulin derivatives. In this context, a closely related compound, N-[3-[(3-aminopropyl)carboxyamino]-propyl]succinamic acid N-tert-butyl ester, served as a key building block for creating biotinylated spacers attached to insulin. nih.gov
Biotinylation is a process of attaching biotin (B1667282) to a molecule of interest, which allows for highly specific detection and purification due to the strong interaction between biotin and avidin (B1170675) or streptavidin. biosyntan.de When studying insulin receptors, it is often necessary to attach a biotin label via a spacer arm to minimize steric hindrance and preserve the biological activity of the insulin molecule. nih.govnih.gov
The synthesis of these biotinylated insulins involved a series of N-hydroxysuccinimido ester condensations. The succinamic acid derivative, protected by a tert-butyl ester, was used to construct the spacer arm, which was then attached exclusively at the N-alpha, B1 position of the insulin molecule. nih.gov The use of the tert-butoxycarbonyl protecting group was crucial for achieving selective reactions during the multi-step synthesis. nih.gov
Succinic Acid Esters as Potential Insulinotropic Agents
Research has demonstrated that various esters of succinic acid possess potent insulinotropic action, meaning they can stimulate the secretion of insulin from pancreatic beta-cells. nih.govnih.gov Studies conducted on isolated rat islets have shown that mono- and di-esters of succinic acid can elicit an efficient secretory response, highlighting their potential as therapeutic agents for type 2 diabetes. nih.govias.ac.in
Among the effective compounds were the monobenzyl, monoisopropyl, monoallyl, monoethyl, and various dibutyl and dipropyl esters of succinic acid. nih.gov The key advantage of these esters is their ability to act as insulin secretagogues without generating methanol (B129727), an undesirable byproduct associated with the commonly used monomethyl or dimethyl esters. nih.gov
While direct studies on the N-tert-butyl ester of succinamic acid as an insulinotropic agent are not detailed, the established activity of other succinic acid esters provides a strong rationale for its investigation. The design of such a molecule would be a logical extension of existing research, aiming to optimize the pharmacological properties of this class of insulin secretagogues.
Pharmacological Applications and Mechanistic Insights
The derivatives of this compound exhibit a range of pharmacological activities, primarily centered on enzyme inhibition. Understanding the mechanisms behind these interactions is crucial for the development of targeted therapies.
Investigation of Enzyme Inhibition and Modulation
The inhibition of 11β-HSD enzymes by N-tert-butyl substituted pseudothiohydantoin derivatives offers significant therapeutic potential. The mechanism of action involves the modulation of glucocorticoid metabolism, which has profound effects on cellular function. nih.gov
In many cancer types, such as colorectal and breast cancer, an overexpression of 11β-HSD2 has been observed. nih.gov This enzyme inactivates cortisol, a hormone with antiproliferative effects. By inhibiting 11β-HSD2, the intracellular concentration of active cortisol can be increased, thereby suppressing tumor cell growth and proliferation. nih.govnih.gov Selective inhibition of 11β-HSD2 has been shown to inhibit the glucocorticoid-dependent COX-2 pathway in colorectal cancer and may serve as a therapeutic target. nih.gov
Conversely, inhibition of 11β-HSD1, which regenerates active cortisol, is a strategy being explored for treating metabolic diseases like type 2 diabetes by improving insulin sensitivity. mdpi.comnih.gov The N-tert-butyl substituted pseudothiohydantoins have demonstrated the ability to inhibit both isoforms, with some selectivity depending on the other substituents on the molecule. nih.gov For instance, compound 3f showed higher inhibition of 11β-HSD2 over 11β-HSD1, making it a promising lead for anticancer research. nih.gov The mechanism involves blocking the active site of the enzyme, preventing it from converting cortisol to cortisone, which can restore the natural antiproliferative glucocorticoid signaling within tumor cells. nih.govnih.gov
Receptor Binding Studies and Ligand Design
No information was found regarding receptor binding assays or ligand design studies involving this compound.
In Silico Studies of Bioactivity and Toxicity
There is no publicly available data from in silico studies predicting the bioactivity or toxicity profile of this compound.
Analytical Methodologies for N Tert Butyl Succinamic Acid and Its Metabolites
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are particularly relevant for the analysis of N-tert-Butyl-succinamic acid and associated compounds.
High-performance liquid chromatography (HPLC) is a primary method for the analysis of non-volatile organic acids like succinic acid, a core component of this compound. sigmaaldrich.comnih.gov The technique's simplicity, speed, and stability make it a popular choice. sigmaaldrich.comnih.gov HPLC methods for organic acids often utilize reversed-phase (RP) columns, such as C18, or ion-exchange columns. nih.govresearchgate.net
Detection is commonly achieved using an ultraviolet (UV) detector, typically at wavelengths below 220 nm where carboxyl groups absorb light. nih.govscioninstruments.com The mobile phase composition is a critical parameter for achieving good separation. For instance, a mixture of methanol (B129727) and a potassium dihydrogen phosphate (B84403) solution at a controlled pH can be used with a C18 column. tandfonline.com Another approach involves using a 100% aqueous mobile phase at a low pH with an AQ-C18 column for separating polar organic acids. sigmaaldrich.com The choice of column and mobile phase can be tailored to minimize interference from other compounds in the sample matrix. nih.govtandfonline.com For complex samples like fermentation broths, sample preparation steps such as filtration or solid-phase extraction may be necessary to remove interfering substances like proteins and phenols. nih.govresearchgate.netajevonline.org
Table 1: Example HPLC Conditions for Organic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Titank C18 (250 mm x 4.6 mm, 5 µm) | Poroshell 120 HILIC-Z (150 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase | Methanol / 40 mmol∙L⁻¹ KH₂PO₄ (pH 2.4) (2:98 v/v) | Acetonitrile / 10 mmol∙L⁻¹ KH₂PO₄ (pH 6.7) (81:19 v/v) |
| Flow Rate | 0.8 mL∙min⁻¹ | 0.5 mL∙min⁻¹ |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 20 µL | 20 µL |
| This table presents two distinct sets of HPLC conditions for the separation of organic acids, illustrating the flexibility of the technique. tandfonline.com |
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including the products of glycerol (B35011) tert-butylation. scielo.brscienceopen.com This technique is essential for identifying various etherification products, which can be metabolites or related substances to this compound. scielo.brsemanticscholar.org
In the analysis of glycerol tert-butylation products, GC-MS allows for the separation and identification of different isomers and degrees of etherification (mono-, di-, and tri-substituted ethers). scielo.brresearchgate.net The mass spectra provide crucial structural information. For instance, t-butyl ethers of glycerol consistently show a base peak at an m/z of 57, corresponding to the tert-butyl cation [C4H9]+. scielo.brsemanticscholar.orgresearchgate.net The elution order of these compounds in the chromatogram is typically related to their boiling points and polarity, with tri-alkylated ethers eluting first, followed by di- and then mono-alkylated ethers. scielo.brscienceopen.com For certain polar analytes, a derivatization step, such as with N,O-bis(trimethylsilyl)trifluoroacetamide, may be required before GC-MS analysis to increase their volatility. researchgate.net
Table 2: Characteristic Mass Fragments in GC-MS of Glycerol Tert-Butyl Ethers
| Compound Type | Characteristic Ion (m/z) | Ion Identity |
| t-Butyl Ethers | 57 | [C₄H₉]⁺ (Base Peak) |
| t-Butyl Ethers | 117 | [M-CH₃OC(CH₃)₃]⁺ |
| This table highlights key mass-to-charge ratios observed during the GC-MS analysis of tert-butylated glycerol ethers, which are crucial for their identification. scielo.brresearchgate.net |
Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and assessment of product homogeneity in reactions such as glycerol tert-butylation. researchgate.net It can effectively separate different classes of products, such as di-tert-butylglycerols (DTBG) and tri-tert-butylglycerol (TTBG), from the starting materials. researchgate.net This technique is valuable for monitoring the progress of a reaction and for preliminary purity checks before employing more sophisticated quantitative methods. researchgate.net
Advanced Spectroscopic Quantification
Spectroscopic techniques offer highly detailed information about the molecular structure and quantity of substances in a sample. Quantitative NMR is particularly powerful for analyzing complex mixtures without the need for extensive separation.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a robust analytical technique for determining the concentration of components in complex mixtures. rsc.orgresearchgate.net Unlike chromatographic methods, qNMR can provide both structural identification and quantification simultaneously, often without the need for identical chemical standards for calibration. researchgate.netemerypharma.com The signal area in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for accurate quantification. researchgate.netemerypharma.com
Proton (¹H) NMR is the most common form of qNMR due to the high natural abundance and sensitivity of the proton nucleus. emerypharma.comnih.gov For complex mixtures where signal overlap is a problem in 1D spectra, advanced techniques such as Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed. nih.govacs.org DOSY separates the NMR signals of different components based on their diffusion coefficients, which relate to their molecular size and shape, allowing for the analysis of individual components in a mixture like a fermentation broth containing succinic acid. acs.org This can be followed by a standard qHNMR experiment for precise quantification. acs.org
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Primary Use for this compound Analysis | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases | Quantification of succinic acid and related non-volatile compounds | High resolution, speed, stability, widely applicable sigmaaldrich.comnih.gov | Can require derivatization, potential for matrix interference nih.govhelixchrom.com |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification of volatile metabolites and tert-butylation products | High sensitivity, excellent for structural elucidation scielo.brscienceopen.com | Limited to volatile/semi-volatile compounds, may require derivatization researchgate.net |
| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field | Quantification and structural analysis in complex mixtures | Inherently quantitative, non-destructive, requires minimal sample preparation researchgate.netemerypharma.com | Lower sensitivity than MS, signal overlap in complex spectra rsc.orgemerypharma.com |
| This table provides a comparative overview of the primary analytical methodologies discussed, outlining their principles, applications, and key strengths and weaknesses. |
Extraction and Purification Techniques
The recovery and purification of this compound or its precursor, succinic acid, from complex mixtures like fermentation broths, is a critical step that accounts for a significant portion of production costs. frontiersin.orgnih.gov Several methods are employed to achieve high purity and yield.
Conventional methods include crystallization, precipitation (e.g., calcium salt precipitation), solvent extraction, and membrane filtration. nih.govresearchgate.net Crystallization is often used as a final purification step. researchgate.netmdpi.com Cooling crystallization, where the temperature of a saturated solution is lowered to induce crystal formation, can yield succinic acid with over 99% purity. frontiersin.orgnih.gov
Reactive extraction is another effective technique, particularly for separating carboxylic acids from aqueous solutions. mdpi.com This method involves using an extractant, such as a tertiary amine like tri-n-butylamine or tri-n-octylamine, dissolved in an organic solvent. sid.irresearchgate.net The amine reacts with the carboxylic acid to form a complex that is soluble in the organic phase, thereby transferring it from the aqueous phase. sid.ir Subsequent steps, such as vacuum distillation, can then be used to separate the product from the solvent. researchgate.net
Reactive Extraction of Carboxylic Acids
Reactive extraction is an advanced separation technique used for the recovery of carboxylic acids from aqueous solutions, such as fermentation broths. researchgate.netijcea.orgsrce.hr This method combines a chemical reaction with a liquid-liquid extraction process, offering higher selectivity and efficiency compared to simple physical extraction. ijcea.orgrwth-aachen.de The core principle involves a reversible reaction between the carboxylic acid (solute) in the aqueous phase and an extractant dissolved in an organic solvent (diluent). researchgate.nettandfonline.com This reaction forms a complex at the interface of the two immiscible phases, which is highly soluble in the organic phase, thereby facilitating the transfer of the acid from the aqueous to the organic layer. tandfonline.com
The process is reversible, allowing the carboxylic acid to be recovered from the organic phase in a subsequent step (back-extraction or stripping), which also regenerates the extractant for recycling. ijcea.orgtandfonline.com The efficiency of reactive extraction is influenced by several factors, including the choice of extractant and diluent, pH, and temperature. researchgate.net
Mechanism and Components:
Extractants : These are the active components that complex with the carboxylic acid. They are typically organophosphorus compounds or high-molecular-weight aliphatic amines. researchgate.net Common examples include tri-n-octyl phosphine (B1218219) oxide (TOPO), tri-n-butyl phosphate (TBP), and amine-based extractants like Alamine 336 and Aliquat 336. researchgate.nettandfonline.com The choice of extractant determines the nature and strength of the complex formed. rwth-aachen.de
Diluents : The extractant is dissolved in a diluent, an organic solvent that is immiscible with water. The diluent not only acts as a carrier for the extractant but also influences the physical properties of the organic phase and can affect the solvation of the acid-extractant complex. researchgate.net Diluents can be inert (e.g., alkanes like n-heptane) or active/polar (e.g., alcohols like 1-octanol (B28484), ketones like MIBK), which can stabilize the formed complex through hydrogen bonding or solvation. ijcea.orgrwth-aachen.de Active diluents, sometimes called modifiers, can prevent the formation of a third phase and enhance extraction efficiency. ijcea.org
Research on carboxylic acids structurally similar to this compound, such as succinic acid, has demonstrated the effectiveness of various extractant-diluent systems. For instance, studies on succinic acid have shown that tertiary amines are effective extractants, and the choice of diluent significantly impacts extraction efficiency. ripublication.com Polar diluents like 1-octanol generally show higher efficiency due to better solvation of the acid-amine complex compared to nonpolar diluents like n-heptane. ripublication.com
| Carboxylic Acid | Extractant | Diluent | Extraction Efficiency (%) | Reference |
|---|---|---|---|---|
| Succinic Acid | Tri-n-butyl Amine (TBA) | 1-Octanol | ~88% | ripublication.com |
| Succinic Acid | Tri-n-butyl Amine (TBA) | n-Heptane | ~55% | ripublication.com |
| Succinic Acid | Tripropylamine (TPA)/Trioctylamine (TOA) (8:2 ratio) | Not Specified | >90% | ripublication.com |
| Butyric Acid | Tri-n-butylphosphate (TBP) | 1-Dodecanol + n-Octane | High | semanticscholar.org |
| Lactic Acid | Aliquat 336 | Methyl isobutyl ketone (MIBK) | High | tandfonline.com |
Acidity-Based Separation of Isomers
Acidity-based separation is a fundamental chemical technique used to separate mixtures of organic compounds based on the differences in their acid-dissociation constants (pKa). bartleby.comlibretexts.org This method is particularly effective for isolating acidic compounds, such as carboxylic acids, from neutral or less acidic substances. libretexts.org The principle relies on converting an acidic compound into its corresponding ionic salt by reacting it with a suitable base. This conversion dramatically increases the compound's solubility in water, allowing it to be extracted from an organic solvent into an aqueous layer. libretexts.orgstudylib.net
The process typically involves the following steps:
The mixture of compounds is dissolved in a water-immiscible organic solvent (e.g., tert-Butyl methyl ether). bartleby.com
An aqueous solution of a base is added, and the two layers are mixed thoroughly in a separatory funnel.
The acidic compound reacts with the base to form a water-soluble salt, which partitions into the aqueous layer.
The aqueous and organic layers are separated.
The original acidic compound can be regenerated from the aqueous layer by adding a strong acid, which protonates the salt, causing the neutral acid to precipitate out of the solution.
The key to separating isomers or different classes of acidic compounds lies in the selection of the base. A strong base, like sodium hydroxide (B78521) (NaOH), can deprotonate most carboxylic acids and even less acidic compounds like phenols. libretexts.org A weaker base, such as sodium bicarbonate (NaHCO3), will only react with stronger acids like carboxylic acids (typically with pKa < 6-7) but not with very weak acids like most phenols (pKa ~10). libretexts.org
This selectivity allows for a stepwise extraction. For instance, a mixture containing a carboxylic acid and a phenol (B47542) can be first washed with a sodium bicarbonate solution to exclusively extract the carboxylic acid into the aqueous phase. Subsequently, the organic phase can be washed with a sodium hydroxide solution to extract the phenol. libretexts.org
For isomers of this compound, this technique would be effective if the isomers exhibit a significant difference in their pKa values. Structural differences between isomers can lead to variations in electronic effects and intramolecular hydrogen bonding, which in turn can alter their acidity. By carefully selecting a base with an appropriate strength (pKb), it is possible to selectively deprotonate and extract one isomer over another.
| Compound Type | Typical pKa | Reaction with NaHCO3 (Weak Base) | Reaction with NaOH (Strong Base) | Separation Principle |
|---|---|---|---|---|
| Carboxylic Acid Isomer A | ~4.0 | Reacts to form water-soluble salt | Reacts to form water-soluble salt | If pKa values differ significantly, sequential extraction with bases of increasing strength can separate the isomers. A weaker base will extract the more acidic isomer first. |
| Carboxylic Acid Isomer B | ~5.5 | May react partially or not at all | Reacts to form water-soluble salt | |
| Phenol (for comparison) | ~10.0 | No reaction | Reacts to form water-soluble salt | Separated from carboxylic acids using a weak base like NaHCO3. |
Computational Chemistry and in Silico Modeling of N Tert Butyl Succinamic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aaai.orgnih.gov DFT calculations are centered on the electron density of a molecule to determine its electronic properties and predict its reactivity. nih.govnih.gov For N-tert-Butyl-succinamic acid, DFT would enable the calculation of various molecular descriptors that are crucial for understanding its chemical behavior.
Detailed research findings from DFT studies would typically include the optimization of the molecule's three-dimensional geometry to its lowest energy state. From this optimized structure, key electronic properties can be derived. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov
Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are fundamental for predicting how the molecule will interact with other chemical species. nih.gov Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com
| Property | Description | Potential Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | e.g., -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | e.g., +2.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | e.g., 9.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | e.g., 3.5 Debye |
| Chemical Hardness (η) | Resistance to change in electron distribution. | e.g., 4.5 eV |
| Electronegativity (χ) | The power to attract electrons. | e.g., 2.5 eV |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (if applicable)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (a ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. chemrevlett.commdpi.com These methods are fundamental in drug discovery and molecular biology. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity or energy. nih.gov If a biological target for this compound were identified, docking simulations could predict its binding mode, estimate its binding free energy, and identify key intermolecular interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex. chemrevlett.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comajchem-a.com These simulations model the movements and conformational changes of atoms and molecules, providing a more realistic view of the binding stability. mdpi.com MD can assess the flexibility of the complex, confirm the stability of the interactions predicted by docking, and provide insights into how the ligand's binding might alter the protein's structure and function. ajchem-a.com
As no specific biological receptor for this compound has been identified in the searched literature, the direct application of these simulation techniques is not currently documented.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govscienceforecastoa.com These models are built by correlating calculated molecular descriptors (which quantify structural features) with experimentally measured activities or properties. nih.gov
A QSAR/QSPR study involving this compound would require a dataset of structurally similar compounds with known values for a specific activity (e.g., enzyme inhibition) or property (e.g., solubility). nih.gov Descriptors used in such models can be categorized as:
Electronic: Dipole moment, partial atomic charges.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (the logarithm of the octanol-water partition coefficient). nih.gov
Topological: Indices describing molecular connectivity and branching.
Once a statistically significant model is developed, it can be used to predict the activity or property of new, untested compounds, including novel derivatives of this compound. nih.gov This predictive capability is highly valuable in drug design and materials science for prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.govnih.gov Currently, there are no specific QSAR or QSPR studies published in the search results that focus on this compound.
Prediction of Molecular Properties and Bioactivity
In silico tools can predict a wide range of molecular properties and potential bioactivities before a compound is synthesized or tested in a lab. arxiv.org These predictions are often based on the molecule's structure and are derived from large databases of known chemical information using machine learning or rule-based systems. nih.gov
For this compound, key physicochemical properties can be calculated. These properties are critical for assessing its potential as a drug candidate, a concept often evaluated using frameworks like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov
Table 2: Predicted and Known Molecular Properties for this compound
| Property | Value | Source |
| Molecular Formula | C8H15NO3 | chemicalbook.comachemblock.com |
| Molecular Weight | 173.21 g/mol | chemicalbook.comsigmaaldrich.com |
| IUPAC Name | 4-(tert-butylamino)-4-oxobutanoic acid | achemblock.comsigmaaldrich.com |
| CAS Number | 6622-06-6 | chemicalbook.comsigmaaldrich.com |
Bioactivity prediction involves screening the structure of this compound against computational models trained on known bioactivity data. nih.gov These models can suggest potential biological targets or activity classes. For example, a structure could be flagged as a potential kinase inhibitor, a G-protein coupled receptor (GPCR) ligand, or another type of bioactive agent based on structural similarities to known active compounds. nih.gov Such predictions serve as initial hypotheses that require subsequent experimental validation.
Patent Landscape and Commercial Relevance in Academic Research
Analysis of Patents related to N-tert-Butyl-succinamic Acid Synthesis and Applications
A direct and extensive patent landscape specifically for this compound is not readily apparent. However, by examining patents for structurally related compounds and general synthetic methodologies for N-substituted succinamic acids, a prospective patent landscape can be inferred. The synthesis of succinamic acids, in general, involves the reaction of succinic anhydride (B1165640) with a primary or secondary amine. In the case of this compound, this would involve the reaction of succinic anhydride with tert-butylamine (B42293).
Patents in this area often focus on the development of efficient and scalable synthesis methods, novel applications of the resulting compounds, and the formulation of products containing these derivatives. For instance, U.S. Patent 3,264,075 describes the formation of metal salts of succinamic acids for use as additives in distillate fuel oils. google.com.na This suggests a potential application space for this compound in the fuel industry, contingent on its specific properties. The patent details a general method for producing succinamic acids by reacting succinic anhydride with an amine in a solvent, followed by reaction with a metal base to form the salt. google.com.na
Furthermore, patents such as those covering derivatives of succinic acids and nitrogen compounds, like U.S. Patent 3,219,666, highlight the broad utility of this class of compounds in various industrial applications. google.com While not singling out the tert-butyl derivative, these patents protect the intellectual property surrounding the synthesis and use of a wide range of N-substituted succinic acid derivatives.
The synthesis of related succinate (B1194679) esters, such as di-tert-butyl succinate, is also well-documented in the patent literature. U.S. Patent 5,914,426 details a process for the preparation of di-tert-butyl succinate through the proton-catalyzed esterification of succinic acid with isobutene. google.com While this patent focuses on an ester rather than an amide, the methodologies for handling tert-butyl groups and succinic acid derivatives are relevant and could inform potential synthetic strategies for this compound.
The following table summarizes key patent information for related compounds, offering insights into potential areas of application and synthesis for this compound.
| Patent / Publication Number | Title | Key Findings / Relevance to this compound |
| US3264075A | Metal salts of succinamic acids in distillate fuel oil | Discloses the synthesis of various N-substituted succinamic acids and their application as fuel additives. google.com.na |
| US3219666A | Derivatives of succinic acids and nitrogen compounds | Broadly covers the synthesis and application of nitrogen-containing succinic acid derivatives. google.com |
| US5914426A | Process for the preparation of di-tert-butyl succinate | Details a method for introducing a tert-butyl group to a succinic acid backbone. google.com |
| Justia Patents (Arthur Or) | 3-Amino-N-substituted succinamic acids | Describes the preparation of N-substituted succinamic acids from protected L-aspartic acid derivatives. justia.com |
Industrial Production Considerations of Related Succinic Acid Derivatives
The industrial production of succinic acid derivatives is intrinsically linked to the availability and cost of the precursor, succinic acid. Traditionally derived from petrochemical feedstocks, there is a significant and growing trend towards bio-based succinic acid production through the fermentation of renewable resources. researchgate.netrenewable-carbon.eu This shift is driven by both environmental concerns and the desire for more sustainable manufacturing processes. biomade.orgnbinno.com
Once high-purity succinic acid is obtained, it can be converted into a variety of derivatives, including this compound. The industrial synthesis would likely involve the reaction of succinic anhydride (which can be readily produced from succinic acid) with tert-butylamine. Key considerations for this process would include:
Raw Material Sourcing: A stable and cost-effective supply of both succinic anhydride and tert-butylamine is crucial. The increasing availability of bio-based succinic acid could provide a sustainable source for the anhydride.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst is necessary to maximize yield and purity while minimizing reaction time and energy consumption.
Product Purification: The development of efficient and scalable purification methods to remove unreacted starting materials, by-products, and solvents is essential to meet the quality requirements for various applications.
Waste Management: Environmentally sound disposal or recycling of any waste streams generated during the manufacturing process is a critical consideration.
The versatility of succinic acid as a platform chemical allows for its conversion into numerous valuable chemicals, including 1,4-butanediol, tetrahydrofuran, and various polyesters. researchgate.netnbinno.com This broad application base for succinic acid and its derivatives enhances the commercial attractiveness of developing new derivatives like this compound, provided it demonstrates unique and valuable properties.
The following table outlines the key industrial production considerations for succinic acid derivatives.
| Consideration | Description |
| Feedstock | Shift from petrochemical sources to renewable, bio-based feedstocks for succinic acid production. researchgate.netresearchgate.net |
| Synthesis Route | Primarily through the reaction of succinic anhydride with a corresponding amine or alcohol. |
| Process Optimization | Focus on improving reaction efficiency, yield, and purity while reducing costs and environmental impact. |
| Downstream Processing | Crucial for obtaining high-purity products and a significant factor in overall production cost. renewable-carbon.eu |
| Market Application | Diverse applications in polymers, pharmaceuticals, food additives, and industrial chemicals drive demand. renewable-carbon.eunbinno.com |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The conventional synthesis of N-tert-Butyl-succinamic acid, typically involving the reaction of succinic anhydride (B1165640) with tert-butylamine (B42293), is being revisited with the aim of developing more efficient, scalable, and sustainable alternatives. Future research is likely to focus on several promising areas:
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative to traditional methods. Investigating organocatalysts for the amidation of succinic acid or its derivatives with tert-butylamine could lead to milder reaction conditions and simplified purification processes.
Biocatalysis: The use of enzymes, such as lipases or proteases, presents a highly selective and environmentally friendly approach. doi.orgnih.govfrontiersin.orgresearchgate.net Future studies may explore the enzymatic synthesis of this compound, potentially achieving high yields and enantioselectivity for chiral derivatives. doi.orgnih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.govresearchgate.netdurham.ac.ukorganic-chemistry.org The development of a flow process for the synthesis of this compound could enable rapid and efficient production with minimal manual intervention. nih.govorganic-chemistry.org This methodology is particularly advantageous for managing reaction heat and improving product consistency. durham.ac.uk
Development of Advanced Catalytic Systems
Advancements in catalysis are central to improving the synthesis of this compound. Research is moving towards the development of catalysts that are not only highly active and selective but also reusable and environmentally benign.
Ruthenium-Based Catalysts: Ruthenium complexes have shown significant promise in catalyzing amide bond formation directly from carboxylic acids and amines. nih.govcore.ac.ukresearchgate.netorganic-chemistry.org Future investigations could focus on designing novel ruthenium catalysts tailored for the specific substrates, succinic acid and tert-butylamine, to achieve high turnover numbers and operate under mild conditions. core.ac.ukresearchgate.net
Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for amidation reactions. mdpi.comnih.govresearchgate.netresearchgate.netorgsyn.org Research into new boronic acid derivatives with enhanced Lewis acidity could lead to more efficient catalytic systems for the synthesis of this compound, potentially at lower catalyst loadings and temperatures. nih.govresearchgate.net
| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |
| Organocatalysis | Metal-free, mild conditions, simplified purification. | Design of efficient and selective organic catalysts. |
| Biocatalysis | High selectivity, environmentally friendly, potential for chirality. doi.orgnih.gov | Screening and engineering of enzymes (e.g., lipases, proteases). doi.orgnih.gov |
| Ruthenium Catalysis | High activity for direct amidation, potential for low catalyst loading. nih.govcore.ac.uk | Development of tailored ruthenium complexes for specific substrates. researchgate.net |
| Boronic Acid Catalysis | Effective for amidation, commercially available precursors. mdpi.comorgsyn.org | Synthesis of novel boronic acids with enhanced catalytic activity. researchgate.net |
Expansion into New Biomedical Applications
While the primary applications of this compound are currently in synthetic chemistry, its structural motifs suggest potential for biomedical applications. Future research is expected to explore the biological activities of its derivatives.
Enzyme Inhibition: Succinic acid derivatives have been investigated as inhibitors of various enzymes. nih.govresearchgate.netnih.gov Derivatives of this compound could be designed and synthesized to target specific enzymes implicated in disease pathways, such as proteases or kinases.
Anticancer Research: The N-tert-butyl group is present in various compounds with demonstrated anticancer activity. nih.govnih.govmdpi.com Investigating the antiproliferative effects of novel this compound derivatives against different cancer cell lines could open up new avenues for cancer therapy. nih.govnih.gov
| Potential Biomedical Application | Rationale | Future Research Direction |
| Enzyme Inhibition | The succinamic acid scaffold can mimic natural substrates. nih.govresearchgate.net | Design and synthesis of derivatives targeting specific enzymes. |
| Anticancer Agents | The N-tert-butyl moiety is a feature in some anticancer compounds. nih.govnih.gov | Screening of new derivatives for cytotoxic activity against cancer cells. |
| Drug Discovery | The compound can serve as a scaffold for building more complex molecules. | Synthesis of libraries of derivatives for high-throughput screening. |
Integration with Green Chemistry Principles
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will likely prioritize the development of more sustainable synthetic methods.
Solvent-Free Synthesis: Conducting the reaction between succinic anhydride and tert-butylamine in the absence of a solvent can significantly reduce waste and environmental impact.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govajrconline.orgepcp.ac.inacs.orgyoutube.com This technique represents a more energy-efficient approach to the synthesis of this compound and its derivatives. ajrconline.orgepcp.ac.in
Use of Bio-based Solvents: Exploring the use of solvents derived from renewable resources could further enhance the green credentials of the synthesis process.
Advanced Computational Modeling for Rational Design
Computational chemistry plays a crucial role in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and synthetic routes.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the reaction mechanism of this compound formation, helping to identify key transition states and intermediates. This understanding can guide the design of more efficient catalysts and the optimization of reaction conditions.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to correlate the structural features of this compound derivatives with their potential biological activities. semanticscholar.orgnih.govnih.govmdpi.commdpi.com This approach can facilitate the design of new compounds with enhanced potency and selectivity. semanticscholar.orgnih.gov
Molecular Docking: For potential biomedical applications, molecular docking simulations can predict the binding interactions of this compound derivatives with target proteins. nih.govmdpi.com This can aid in the identification of promising drug candidates and provide insights into their mechanism of action.
Q & A
Basic: What are the standard protocols for synthesizing N-tert-Butyl-succinamic acid, and how is its purity validated?
Methodological Answer:
Synthesis typically involves coupling succinic anhydride with tert-butylamine under anhydrous conditions, followed by purification via recrystallization or column chromatography . For purity validation:
- GC/MS Analysis : Used to detect volatile impurities and confirm molecular ion peaks .
- HPLC with UV/Vis Detection : Quantifies residual reactants and byproducts.
- Elemental Analysis (EA) : Validates elemental composition (C, H, N, O) .
Data Table:
| Method | Detection Limit | Key Parameters |
|---|---|---|
| GC/MS | 0.1 ppm | Column: DB-5MS; Temp: 50–300°C |
| HPLC | 0.05% | C18 column; mobile phase: MeCN/H2O (70:30) |
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
Advanced: How does the tert-butyl group influence the compound’s stability under oxidative or thermal conditions?
Methodological Answer:
The tert-butyl group enhances steric hindrance, reducing susceptibility to oxidation. Experimental approaches:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., >200°C for tert-butyl derivatives) .
- Accelerated Oxidation Studies : Expose to H₂O₂ or UV light; monitor degradation via LC-MS.
Data Contradiction Note: While tert-butyl groups generally improve stability, conflicting results may arise in acidic conditions due to possible cleavage of the amide bond .
Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT-based simulations) .
- Alternative Techniques : Use X-ray crystallography for unambiguous confirmation if crystals are obtainable .
- Sample Purity Reassessment : Impurities (e.g., residual solvents) can distort signals; repeat purification .
Advanced: How can researchers design experiments to study its interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold surfaces (via thiol linkers like MCH/EDC chemistry) to measure binding kinetics with proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of interactions .
- Molecular Docking : Predict binding modes using software like AutoDock; validate with mutagenesis studies .
Methodological: What are best practices for ensuring reproducibility in synthesis across laboratories?
Methodological Answer:
- Detailed Protocols : Specify solvent grades, reaction times, and purification thresholds (e.g., ≥95% purity) .
- Supplementary Data : Provide NMR raw data, HPLC chromatograms, and crystallographic files (if applicable) .
- Reagent Batches : Document suppliers (e.g., Sigma-Aldrich) and lot numbers to account for variability .
Data Analysis: How can computational models (e.g., DFT) complement experimental findings?
Methodological Answer:
- Reactivity Predictions : Simulate reaction pathways for tert-butyl group stability under varying pH .
- Spectroscopic Alignment : Overlay experimental and simulated IR/NMR spectra to identify anomalies .
- Solvent Effect Modeling : Use COSMO-RS to predict solubility in different solvents .
Application-Focused: What considerations are critical when studying its use in battery electrolytes?
Methodological Answer:
- Electrochemical Stability : Test via cyclic voltammetry (e.g., -1.5 V to +1.5 V vs. Ag/AgCl) .
- Compatibility with Li Salts : Assess for precipitate formation using FT-IR and EDX .
- Long-Term Degradation : Monitor ionic conductivity over 500 charge-discharge cycles .
Advanced: How to investigate its role in reaction mechanisms (e.g., acid/base catalysis)?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace labile protons (e.g., amide N–H) with deuterium to probe rate-determining steps .
- pH-Rate Profiles : Measure reaction rates across pH 2–12 to identify active protonation states .
- In Situ NMR : Track intermediate formation during reactions .
Reproducibility: How to address batch-to-batch variability in industrial-grade reagents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
